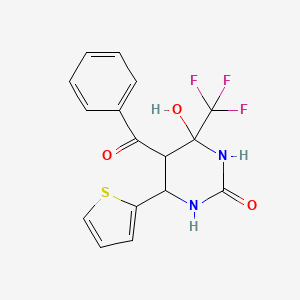![molecular formula C20H29BrN2O5 B3970514 4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B3970514.png)
4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a piperidine ring, a morpholine ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the introduction of the bromophenyl group. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Morpholine Ring: This involves the reaction of diethanolamine with suitable reagents.
Introduction of Bromophenyl Group: This step often involves the use of bromobenzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkoxides or amines.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may play a crucial role in binding to these targets, while the piperidine and morpholine rings contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine
- 4-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine
Uniqueness
The presence of the bromophenyl group in 4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine distinguishes it from its analogs, potentially leading to unique interactions with biological targets and different pharmacological profiles.
This detailed article provides a comprehensive overview of 4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O.C2H2O4/c1-14-11-21(12-15(2)22-14)18-6-8-20(9-7-18)13-16-4-3-5-17(19)10-16;3-1(4)2(5)6/h3-5,10,14-15,18H,6-9,11-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVSARSTRLJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[1-(3-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970438.png)
![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B3970443.png)

![2-[4-(2,3-Dihydro-1,4-benzoxazin-4-ylmethyl)-3,5-dimethylpyrazol-1-yl]ethanol](/img/structure/B3970448.png)


![methyl 4-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)benzoate](/img/structure/B3970470.png)
![4-Methyl-1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]piperidine;oxalic acid](/img/structure/B3970476.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B3970483.png)
![N-benzyl-N-ethyl-1-[4-(methylthio)benzyl]-4-piperidinamine oxalate](/img/structure/B3970489.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3970501.png)
![6-(4-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide](/img/structure/B3970522.png)
![methyl 4-[1,3-dioxo-8-(propan-2-ylidene)-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate](/img/structure/B3970535.png)
![1-[1-(4-ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970539.png)
